Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-

Catalog No.
S683221
CAS No.
88374-07-6
M.F
C12H14Cl2O
M. Wt
245.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-

CAS Number

88374-07-6

Product Name

Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-

IUPAC Name

2-butyl-2-(2,4-dichlorophenyl)oxirane

Molecular Formula

C12H14Cl2O

Molecular Weight

245.14 g/mol

InChI

InChI=1S/C12H14Cl2O/c1-2-3-6-12(8-15-12)10-5-4-9(13)7-11(10)14/h4-5,7H,2-3,6,8H2,1H3

InChI Key

SBPUYQOPWLYDBB-UHFFFAOYSA-N

SMILES

CCCCC1(CO1)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCCCC1(CO1)C2=C(C=C(C=C2)Cl)Cl

Impurity of Hexaconazole:

The primary scientific research application of 2-Butyl-2-(2,4-dichlorophenyl)oxirane (CAS number: 63475-87-8) is as an impurity in the fungicide hexaconazole. Hexaconazole is a triazole-based fungicide used in agriculture to control a variety of fungal diseases in plants. [Source: National Institutes of Health. PubChem Compound Summary for Hexaconazole. ]

Research on Impurities:

While 2-Butyl-2-(2,4-dichlorophenyl)oxirane itself has no known independent research applications, it may be studied in the context of impurity analysis and control related to hexaconazole. This research ensures the purity and safety of the final fungicide product by monitoring and minimizing the presence of impurities like 2-Butyl-2-(2,4-dichlorophenyl)oxirane. [Source: Food and Agriculture Organization of the United Nations. Manual on good agricultural practices for fruit and vegetables. ]

Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-, also known as 2-Butyl-2-(2,4-dichlorophenyl)oxirane, is a chemical compound with the molecular formula C₁₂H₁₄Cl₂O. It is characterized by a light yellow liquid appearance and has a molar mass of approximately 245.15 g/mol. The compound contains two chlorine atoms, one oxygen atom, and twelve carbon atoms, contributing to its unique properties and reactivity .

Due to its oxirane structure, which is known for its reactivity. One significant reaction involves the opening of the oxirane ring, which can lead to the formation of aldehydes when reacted with hydrogen peroxide in the presence of boron compounds . Additionally, it can participate in nucleophilic substitution reactions typical of oxiranes, where nucleophiles attack the less hindered carbon atom in the epoxide ring.

Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- exhibits notable biological activity primarily as a fungicide. It acts by disrupting the integrity of fungal cell membranes and inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism underlines its effectiveness in controlling fungal diseases in plants . Its role as an impurity in hexaconazole further highlights its significance in agricultural applications.

The synthesis of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- can be achieved through several methods:

  • Epoxidation: This method involves the reaction of butyl phenols with chlorinated phenols under acidic conditions to form the oxirane structure.
  • Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions involving appropriate alkyl halides and epoxide precursors.
  • Reactions with Hydrogen Peroxide: As mentioned earlier, reacting oxirane compounds with hydrogen peroxide in the presence of boron compounds can yield aldehydes and other derivatives .

Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- finds applications primarily in agriculture as a fungicide. Its ability to control fungal diseases makes it valuable for crop protection. Additionally, it serves as a chemical reagent in organic synthesis reactions and may have potential applications in pharmaceuticals due to its biological activity .

Research into the interaction studies of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- has focused on its effects on various biological systems. Studies indicate that it interacts significantly with fungal cells by disrupting membrane integrity and inhibiting key metabolic pathways involved in cell growth and reproduction. Its interactions with nucleosides and DNA have also been explored to understand its mutagenic potential.

Several compounds share structural similarities with Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1,3-Dichloro-5-(trifluoromethyl)benzeneC₈H₅Cl₂F₃Used as an insecticide; exhibits different reactivity compared to oxiranes.
ChloropreneC₄H₅ClAn important monomer for synthetic rubber; does not have the same biological activity.
HexaconazoleC₁₃H₁₈Cl₂N₂OA triazole fungicide that shares some functional similarities but differs structurally from oxiranes.

Uniqueness

Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- is unique due to its specific chlorine substitutions and the presence of an oxirane ring that confers distinct reactivity patterns not found in many other similar compounds. Its dual role as both a fungicide and a synthetic intermediate distinguishes it from others within this category.

XLogP3

4.3

Dates

Last modified: 04-15-2024

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